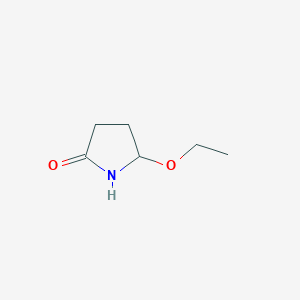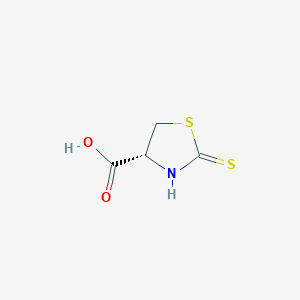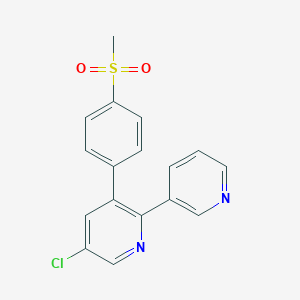
5-Chloro-3-(4-methylsulfonylphenyl)-2-pyridin-3-ylpyridine
Vue d'ensemble
Description
5-Chloro-3-(4-methylsulfonylphenyl)-2-pyridin-3-ylpyridine (CMPP) is an organosulfur compound that has recently been studied for its potential applications in the field of scientific research. CMPP is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms in its structure, and it is believed to possess unique properties that make it an attractive option for use in laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
5-Chloro-3-(4-methylsulfonylphenyl)-2-pyridin-3-ylpyridine has been utilized in the synthesis of various biologically active heterocycles. For example, a study by El-Sayed (2006) explores the use of similar compounds in synthesizing 1,2,4-triazole derivatives, which have shown antimicrobial activity and can be used as surface active agents (El-Sayed, 2006).
Reactions with Other Compounds
Research by Stavber and Zupan (1990) demonstrates the reactivity of pyridine with CsSO4F, leading to various products including fluoropyridine and pyridyl fluorosulphonate (Stavber & Zupan, 1990). This highlights the potential for complex chemical interactions involving pyridine derivatives.
Anticancer and Antimicrobial Properties
Katariya, Vennapu, and Shah (2021) discuss the synthesis of novel biologically potent compounds incorporating pyridine, which have been tested for anticancer and antimicrobial activities. These compounds showed significant promise against cancer cell lines and pathogenic strains (Katariya, Vennapu, & Shah, 2021).
Molecular Docking and Antioxidant Properties
Saddala and Jangampalli Adi Pradeepkiran (2019) synthesized dihydropyridine analogs, a class of compounds related to pyridine, and performed molecular docking studies. These compounds exhibited antioxidant activities, suggesting their potential in treating oxidative stress-related diseases (Saddala & Jangampalli Adi Pradeepkiran, 2019).
Liquid Crystalline Compounds
Research by Chia, Shen, and Hong‐Cheu Lin (2001) focuses on the synthesis of pyridine-containing liquid crystalline compounds, which could have applications in advanced materials technology (Chia, Shen, & Hong‐Cheu Lin, 2001).
Photoluminescence in Iridium Complexes
A study by Ertl et al. (2015) reports on iridium(III) complexes containing 2-phenylpyridine derivatives like 2-(4-methylsulfonylphenyl)pyridine. These complexes exhibit green or blue photoluminescence, which is relevant for the development of light-emitting materials (Ertl et al., 2015).
Mécanisme D'action
Target of Action
The primary target of 5-Chloro-3-(4-methylsulfonylphenyl)-2-pyridin-3-ylpyridine is cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate various physiological processes such as inflammation, pain, and fever.
Mode of Action
As a selective inhibitor of COX-2, this compound works by binding to the active site of the COX-2 enzyme, thereby preventing it from catalyzing the conversion of arachidonic acid to prostaglandins . This results in a decrease in the production of prostaglandins, leading to reduced inflammation and pain.
Pharmacokinetics
It is known that the compound is soluble in dmso , suggesting that it may have good bioavailability
Result of Action
The primary result of the action of this compound is a reduction in inflammation and pain. This is achieved through the inhibition of COX-2 and the subsequent decrease in the production of prostaglandins .
Propriétés
IUPAC Name |
5-chloro-3-(4-methylsulfonylphenyl)-2-pyridin-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c1-23(21,22)15-6-4-12(5-7-15)16-9-14(18)11-20-17(16)13-3-2-8-19-10-13/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVUXNULRBGYON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332079 | |
| Record name | 5-chloro-3-(4-methylsulfonylphenyl)-2-pyridin-3-ylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
202409-31-2 | |
| Record name | 5-chloro-3-(4-methylsulfonylphenyl)-2-pyridin-3-ylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,6-Bis[(4-chlorophenyl)methylene]cyclohexan-1-one](/img/structure/B104490.png)

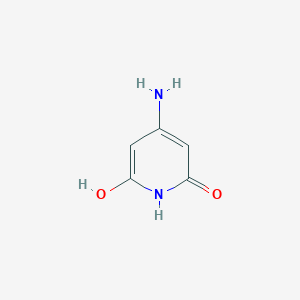
![[(2S,3S,4S,5R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate](/img/structure/B104503.png)
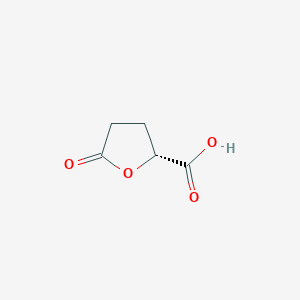

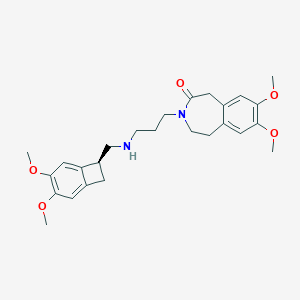

![2-[(1-Methylpropyl)amino]ethanol](/img/structure/B104520.png)
![(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B104521.png)
